Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)-
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Overview
Description
Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a six-membered aromatic ring. This particular compound features additional functional groups, including a methoxycarbonyl group, a methyl group, and a methylthio group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds
Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridinium salt to its corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The positively charged nitrogen atom can form ionic bonds with negatively charged sites on target molecules, while the methoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyridinium chloride: A simple pyridinium salt used in organic synthesis and as a phase transfer catalyst.
N-methylpyridinium: Another pyridinium derivative with applications in synthetic organic chemistry.
Pyridinium ylides: Compounds used in cycloaddition reactions and as intermediates in the synthesis of heterocyclic compounds.
Uniqueness: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical or biological properties.
Properties
IUPAC Name |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(9(11)12-2)4-5-8(10)13-3/h4-6H,1-3H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAVVIZNLMKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)C(=O)OC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO2S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356069 |
Source
|
Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-48-8 |
Source
|
Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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